Potent and Selective Anti-Proliferative Activity Against NSD3-Amplified Lung Squamous Cell Carcinoma
3,6,4'-Trihydroxyflavone (THF) demonstrates highly potent anti-proliferative activity against LSCC cell lines harboring NSD3 amplifications or gain-of-function mutations, achieving an IC50 of 2.3 µM [1]. This activity is linked to a specific, quantifiable binding interaction with the NSD3 oncoprotein, with a dissociation constant (KD) of 6.9 µM confirmed by surface plasmon resonance (SPR) [1]. In contrast, the parent compound, Kaempferol, while an anticancer lead, showed weaker activity in initial screening, prompting the development of THF as a more potent derivative [1].
| Evidence Dimension | Anti-proliferative activity against NSD3-driven LSCC cells |
|---|---|
| Target Compound Data | IC50 = 2.3 µM |
| Comparator Or Baseline | Kaempferol (Parent compound) |
| Quantified Difference | THF was identified as a more potent derivative; Kaempferol was the initial lead compound from AI-assisted screening. |
| Conditions | Cell viability assays on LSCC cell lines with NSD3 amplification or gain-of-function mutations. |
Why This Matters
This evidence identifies 3,6,4'-Trihydroxyflavone as a specifically potent inhibitor for a high-value oncogenic target (NSD3), offering a clear, application-driven rationale for its selection over less active flavonoids like Kaempferol.
- [1] Yangari, B., Zou, K., Mignone, K., Xie, H., & Zhang, J. (2025). Abstract 6986: Discovery of trihydroxyflavone from botanical sources targeting the epigenomic driver NSD3 in lung squamous cell carcinoma. Cancer Research, 85(8_Suppl_1). View Source
